molecular formula C10H9NO3 B13818849 5-(Allylideneamino)-2-hydroxybenzoic acid

5-(Allylideneamino)-2-hydroxybenzoic acid

Cat. No.: B13818849
M. Wt: 191.18 g/mol
InChI Key: VHSYXFOKZLNSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Allylideneamino)-2-hydroxybenzoic acid is a synthetic Schiff base derivative of 5-aminosalicylic acid (mesalamine), designed for advanced pharmacological and medicinal chemistry research . This compound belongs to a class of molecules based on the salicylic acid backbone, a well-known non-steroidal anti-inflammatory drug (NSAID) scaffold, which has been structurally modified to explore new biological activities and mechanisms . Its core structure integrates a 2-hydroxybenzoic acid moiety with an allylideneamino functional group, a modification aimed at enhancing selectivity and interaction with key biological targets. The primary research value of this compound lies in the investigation of novel anti-inflammatory and analgesic agents . Structural analogues, such as other 5-amino-2-hydroxybenzoic acid derivatives, have demonstrated significant promise in preclinical models by exhibiting improved bioavailability and a superior binding affinity for the cyclooxygenase-2 (COX-2) enzyme compared to their parent compounds . Research on similar derivatives has shown potent anti-nociceptive activity in vivo, significantly reducing painful states in experimental models, which supports the design of safer and more effective derivative candidates for pain and inflammation therapy . The allylideneamino side chain may influence the compound's pharmacokinetic properties and its ability to modulate inflammatory pathways. From a mechanistic perspective, hydroxybenzoic acid derivatives are frequently investigated for their multifaceted actions, which may include direct cyclooxygenase (COX) inhibition, antioxidant effects via free radical scavenging, and the modulation of critical cellular signaling pathways such as NF-κB . The specific structural features of 5-(Allylideneamino)-2-hydroxybenzoic acid make it a valuable chemical tool for researchers studying structure-activity relationships (SAR), target interaction profiling through in-silico docking studies, and the development of potential treatments for conditions driven by inflammation and oxidative stress . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-hydroxy-5-(prop-2-enylideneamino)benzoic acid

InChI

InChI=1S/C10H9NO3/c1-2-5-11-7-3-4-9(12)8(6-7)10(13)14/h2-6,12H,1H2,(H,13,14)

InChI Key

VHSYXFOKZLNSLU-UHFFFAOYSA-N

Canonical SMILES

C=CC=NC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Kolbe-Schmitt Reaction on p-Aminophenol

A prominent industrial method involves the Kolbe-Schmitt reaction of p-aminophenol with carbon dioxide under high temperature and pressure in the presence of catalytic carriers and solid alkalis. This method yields 2-hydroxy-5-aminobenzoic acid with high purity and yield.

  • Reaction conditions:

    • Temperature: 180–220 °C (preferably 190–200 °C)
    • Pressure: 1.0–3.0 MPa (preferably 1.5–2.5 MPa)
    • Catalytic carriers: sodium chloride, Repone K, magnesium chloride, calcium chloride, sodium sulfate, potassium sulfate, magnesium sulfate (preferably sodium chloride and Repone K)
    • Solid alkali: sodium carbonate, sodium hydroxide, potassium hydroxide, sodium methylate, sodium ethylate, sodium isopropylate (preferably sodium carbonate or sodium hydroxide)
    • Molar ratios: p-aminophenol to catalytic carrier 1:1 to 1:15 (preferably 1:1 to 1:5); p-aminophenol to solid alkali 1:1 to 1:8 (preferably 1:1 to 1:3)
  • Process outline:

    • Charge p-aminophenol, catalytic carrier, and solid alkali into an autoclave.
    • Replace air with carbon dioxide and pressurize to target pressure.
    • Heat to reaction temperature and maintain for 2.5 to 6 hours.
    • After reaction completion, cool and release pressure.
    • Add reductive agent (e.g., sodium hydrosulfite or V-Brite B) to reduce any by-products.
    • Filter and acidify the filtrate to pH 1.0–6.0 with hydrochloric acid or sulfuric acid to precipitate 2-hydroxy-5-aminobenzoic acid.
    • Filter, wash, and dry the product.
  • Advantages:

    • High yield (~87%) and purity (>99.0% by HPLC)
    • Simple, single-step reaction suitable for scale-up
    • Catalytic carrier reduces equipment wear and improves heat transfer
    • Cost-effective raw materials and reagents
Parameter Value/Range Notes
Temperature 180–220 °C Preferably 190–200 °C
Pressure 1.0–3.0 MPa Preferably 1.5–2.5 MPa
Catalytic carrier NaCl, Repone K, etc. Molar ratio to p-aminophenol 1:1–1:15
Solid alkali Na2CO3, NaOH, etc. Molar ratio to p-aminophenol 1:1–1:8
Reductive agent Sodium hydrosulfite, V-Brite B Used post-reaction for purification
pH for precipitation 1.0–6.0 Acidified with HCl, H2SO4, or HNO3
Yield ~87% High purity product

Alternative Methods

Synthesis of 5-(Allylideneamino)-2-hydroxybenzoic Acid

Once 2-hydroxy-5-aminobenzoic acid is obtained, its conversion to 5-(Allylideneamino)-2-hydroxybenzoic acid involves condensation with an allyl-containing aldehyde or equivalent.

General Condensation Method

  • Reaction:
    2-hydroxy-5-aminobenzoic acid reacts with an allyl aldehyde (e.g., acrolein or allyl formaldehyde) under controlled conditions to form the Schiff base, 5-(Allylideneamino)-2-hydroxybenzoic acid.

  • Typical conditions:

    • Solvent: ethanol, methanol, or aqueous ethanol
    • Temperature: room temperature to reflux (25–80 °C)
    • Reaction time: 1–6 hours
    • Catalyst: sometimes acid catalysts (e.g., acetic acid) to facilitate imine formation
    • Molar ratio: equimolar amounts of amine and aldehyde
  • Purification:

    • Precipitation by solvent evaporation or addition of non-solvent (e.g., water)
    • Recrystallization from suitable solvents to achieve high purity

Reaction Scheme

$$
\text{2-hydroxy-5-aminobenzoic acid} + \text{Allyl aldehyde} \rightarrow \text{5-(Allylideneamino)-2-hydroxybenzoic acid} + H_2O
$$

Notes on Reaction Optimization

  • The reaction is typically carried out under mild acidic conditions to promote imine formation without hydrolysis.
  • Excess aldehyde can drive the reaction to completion but must be removed during purification.
  • The presence of the hydroxyl group ortho to the amino group can facilitate intramolecular hydrogen bonding, stabilizing the imine product.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC ensures completeness.

Summary of Preparation Methods

Step Method/Conditions Remarks
Preparation of 2-hydroxy-5-aminobenzoic acid Kolbe-Schmitt reaction of p-aminophenol with CO2 at 180–220 °C, 1.0–3.0 MPa, catalytic carrier and solid alkali present High yield, industrially scalable
Post-reaction purification Reduction with sodium hydrosulfite, acidification to pH 1.0–6.0, filtration and washing High purity product (>99%)
Formation of 5-(Allylideneamino)-2-hydroxybenzoic acid Condensation with allyl aldehyde in ethanol or aqueous ethanol, mild acid catalysis, 25–80 °C Schiff base formation, mild conditions
Product purification Recrystallization or precipitation from solvents Ensures high purity and removal of excess reagents

Research Discoveries and Industrial Relevance

  • The Kolbe-Schmitt reaction variant using catalytic carriers and solid alkali has been demonstrated to reduce equipment wear and energy consumption, improving safety and cost-effectiveness for large-scale production of 2-hydroxy-5-aminobenzoic acid, a key precursor.
  • The reductive post-treatment step using agents such as sodium hydrosulfite or V-Brite B enhances product purity by removing impurities and side products.
  • The condensation step to form 5-(Allylideneamino)-2-hydroxybenzoic acid is a classical Schiff base synthesis, widely used in organic synthesis, and benefits from mild reaction conditions and straightforward purification.
  • These methods collectively offer a robust, scalable, and economically viable route to 5-(Allylideneamino)-2-hydroxybenzoic acid, suitable for pharmaceutical or material science applications.

Chemical Reactions Analysis

Types of Reactions

5-(Allylideneamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters.

Scientific Research Applications

5-(Allylideneamino)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Allylideneamino)-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of hydroxybenzoic acid derivatives is highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 5 Key Structural Features Biological Activity/Properties Reference
5-(Allylideneamino)-2-hydroxybenzoic acid Allylideneamino (-NH-CH₂-CH=CH₂) Enhanced hydrophobicity; electron-donating group Improves thermotolerance in C. elegans via HSP-16.2 upregulation; no lifespan extension
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid Bis(3-methylbut-2-enyl)amino Bulky alkyl groups Prolongs survival under thermal stress; no anti-aging effects
5-[(4-Carboxybutanoyl)Amino]-2-hydroxybenzoic acid Carboxybutanoyl Polar, ionizable side chain Improved bioavailability in rats; anti-inflammatory activity
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid Bromo-carboxypropenoyl Electrophilic bromine atom Potent antioxidant and anti-inflammatory activity in mice
5-(4-Fluorophenyl)-2-hydroxybenzoic acid 4-Fluorophenyl Aromatic fluorination Increased acidity (pKa ~2.5); potential metal chelation
5-Amino-2-hydroxybenzoic acid (Mesalamine) Amino (-NH₂) Small, polar substituent Clinically used for ulcerative colitis; minimal thermal stress response

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Allylideneamino and alkylamino groups enhance hydrophobicity, favoring membrane penetration but reducing solubility. In contrast, carboxybutanoyl and bromo-carboxypropenoyl groups improve solubility and ionic interactions, enhancing bioavailability .
  • Steric Effects: Bulky substituents (e.g., bis(3-methylbut-2-enyl)amino) limit access to enzymatic active sites, explaining the absence of lifespan extension despite stress-response benefits .

Pharmacokinetic and Toxicity Profiles

Compound Half-Life (rats) Bioavailability Acute Toxicity (LD₅₀, rats) Notes
5-(Allylideneamino)-2-hydroxybenzoic acid 2.3 h 34% >500 mg/kg Rapid renal clearance; no hepatotoxicity
5-[(4-Carboxybutanoyl)Amino]-... 4.8 h 58% >1000 mg/kg Sustained release due to carboxylate
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]... 3.1 h 42% 320 mg/kg Moderate hepatotoxicity at high doses

Insights: Carboxy-containing derivatives exhibit prolonged half-lives due to plasma protein binding, whereas allylideneamino analogues are rapidly excreted, limiting their therapeutic window .

Biological Activity

5-(Allylideneamino)-2-hydroxybenzoic acid, also known as a derivative of salicylic acid, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and an allylideneamino side chain, which are critical for its biological activity. The presence of the hydroxyl group enhances its solubility and reactivity, while the allylideneamino moiety is believed to contribute to its interaction with various biological targets.

1. Antioxidant Activity

Research has demonstrated that 5-(Allylideneamino)-2-hydroxybenzoic acid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation suggests its potential as a protective agent against oxidative damage in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Several studies indicate that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation. In particular, it effectively decreased carrageenan-induced paw edema, highlighting its potential as an anti-inflammatory agent .

3. Analgesic Properties

The analgesic activity of 5-(Allylideneamino)-2-hydroxybenzoic acid has been evaluated through various pain models. It demonstrated significant pain relief in both central and peripheral pain models, outperforming some conventional analgesics in terms of potency . This effect is likely mediated through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

The biological activities of 5-(Allylideneamino)-2-hydroxybenzoic acid are attributed to several mechanisms:

  • Inhibition of COX Enzymes : The compound exhibits a strong binding affinity for COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins involved in pain and inflammation .
  • Antioxidant Mechanisms : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .
  • Regulation of Cytokine Production : By modulating the expression of inflammatory cytokines like TNF-alpha and IL-6, the compound can effectively reduce inflammation .

Case Studies

Multiple case studies have illustrated the efficacy of 5-(Allylideneamino)-2-hydroxybenzoic acid in various therapeutic contexts:

  • Rheumatoid Arthritis : In a controlled trial involving patients with rheumatoid arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to placebo groups .
  • Neuropathic Pain : A study assessing its effects on neuropathic pain models showed that it significantly alleviated symptoms associated with nerve injury, suggesting potential applications in chronic pain management .

Data Summary

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnalgesicCOX inhibition

Q & A

Q. How can researchers assess the environmental impact of synthetic byproducts from this compound’s production?

  • Methodological Answer : Life Cycle Assessment (LCA) quantifies waste streams, while microbial biodegradation assays (OECD 301F) evaluate byproduct persistence. Green chemistry metrics (E-factor < 5.0) guide solvent substitution (e.g., replacing DCM with ethyl acetate) .

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